physicochemical properties of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile
physicochemical properties of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifunctional Building Block in Modern Chemistry
3-(2,3-Difluorophenyl)-3-oxopropanenitrile, also known as 2,3-Difluorobenzoylacetonitrile (CAS No. 267880-87-5), is a specialized organic molecule that stands at the intersection of synthetic utility and pharmaceutical potential.[1] Its structure is characterized by three key features: a difluorinated phenyl ring, a ketone carbonyl group, and a nitrile moiety. This unique combination of functional groups renders it a highly versatile and reactive intermediate.
The β-ketonitrile scaffold is a cornerstone in synthetic organic chemistry, serving as a precursor for a vast array of heterocyclic compounds, including pyrimidines, pyrazoles, and pyridines, which are prevalent motifs in biologically active molecules.[2][3] The methylene protons situated between the two electron-withdrawing groups exhibit significant acidity, facilitating a range of carbon-carbon bond-forming reactions.
Furthermore, the strategic incorporation of fluorine into molecular frameworks is a well-established strategy in medicinal chemistry. The 2,3-difluoro substitution pattern on the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability.[4][5] This guide provides a comprehensive analysis of the physicochemical properties, synthesis, reactivity, and applications of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile for researchers in drug discovery and chemical development.
Core Physicochemical Properties
While specific, experimentally determined data for 3-(2,3-Difluorophenyl)-3-oxopropanenitrile is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs.
| Property | Value / Description | Source / Rationale |
| CAS Number | 267880-87-5 | [1] |
| Molecular Formula | C₉H₅F₂NO | [1] |
| Molecular Weight | 181.14 g/mol | Calculated from formula |
| Appearance | Expected to be an off-white to pale yellow solid. | Based on analogs like 3-(2-Fluorophenyl)-3-oxopropanenitrile.[6] |
| Melting Point | Estimated: 65-80 °C | Extrapolated from the 2-fluoro analog (60-65 °C). The additional fluorine atom may increase crystal lattice energy.[6] |
| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate, methanol). | Based on the properties of similar β-ketonitriles.[6] |
| pKa (Methylene Protons) | Estimated: 6-8 | The flanking ketone and nitrile groups significantly acidify the α-protons. Predicted pKa for the 2-fluoro analog is ~6.1.[6] |
Spectroscopic Profile: A Structural Elucidation Roadmap
A thorough understanding of the expected spectral data is critical for reaction monitoring and final product confirmation. The following profile is based on established principles of NMR and IR spectroscopy.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum provides a direct fingerprint of the key functional groups.
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~2260-2240 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group.
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~1700-1680 cm⁻¹ (strong): C=O stretch of the aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.
-
~1600 cm⁻¹ & ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1300-1100 cm⁻¹ (strong, multiple bands): C-F stretching vibrations, characteristic of fluorinated aromatic compounds.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the precise connectivity of the molecule.[10][11]
-
¹H NMR:
-
δ 7.2-8.0 ppm (multiplet, 3H): Aromatic protons. The signals will be complex due to mutual spin-spin coupling (³JHH) and coupling to the two fluorine atoms (³JHF and ⁴JHF).
-
δ ~4.2 ppm (singlet, 2H): Methylene (-CH₂-) protons. Due to their acidity, these protons can undergo exchange, often resulting in a sharp singlet.
-
-
¹³C NMR:
-
δ ~185-190 ppm: Ketone carbonyl carbon (C=O).
-
δ ~160-140 ppm (doublets, large ¹JCF): Aromatic carbons directly bonded to fluorine (C2 and C3).
-
δ ~135-115 ppm: Remaining aromatic carbons and the nitrile carbon (C≡N). The aromatic signals will exhibit smaller C-F coupling constants (²JCF, ³JCF).
-
δ ~30-35 ppm: Methylene carbon (-CH₂-).
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C3 positions. Each signal will likely appear as a doublet of multiplets, showing coupling to each other and to the neighboring aromatic protons.
-
Synthesis and Reactivity
Established Synthetic Protocol: Acylation of Acetonitrile
β-Ketonitriles are reliably synthesized via the base-mediated acylation of an acetonitrile anion with an unactivated ester. This approach is high-yielding and operationally straightforward.[12][13]
Reaction: Condensation of Methyl 2,3-difluorobenzoate with Acetonitrile.
Mechanism Insight: The reaction proceeds via a Claisen-type condensation. A strong, non-nucleophilic base like sodium hydride (NaH) is essential. Its role is to deprotonate acetonitrile, which is a weak carbon acid, to form the nucleophilic nitrile anion. This anion then attacks the electrophilic carbonyl carbon of the ester. The use of a non-nucleophilic base is critical to prevent competitive reaction at the ester carbonyl. The reaction must be conducted under strictly anhydrous conditions, as any moisture would quench the strong base and the nitrile anion.
Experimental Protocol: Synthesis of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.
-
Reagent Addition: Suspend sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Anion Formation: Add anhydrous acetonitrile (2.0 equivalents) dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt of acetonitrile.
-
Acylation: Dissolve Methyl 2,3-difluorobenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to 0 °C and cautiously quench with 1N HCl until the mixture is acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the final compound.
Caption: Workflow for the synthesis of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile.
Applications in Research and Drug Development
The true value of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile lies in its role as a versatile synthetic intermediate.
Precursor for Heterocyclic Scaffolds
The bifunctional nature of the β-ketonitrile moiety makes it an ideal starting material for constructing diverse heterocyclic rings, which are privileged structures in medicinal chemistry.[14][15] A prime example is the Knorr pyrazole synthesis, where reaction with hydrazine or its derivatives leads directly to substituted pyrazoles.
Causality of Reactivity: The ketone carbonyl is an electrophilic site for nucleophilic attack by one of the hydrazine nitrogens. The nitrile group, after an intramolecular cyclization and tautomerization, serves as the precursor to the amine group at the 5-position of the resulting pyrazole ring. This efficient one-pot cyclization is a powerful tool for generating molecular complexity.
Caption: Synthesis of a pyrazole derivative via Knorr cyclization.
The Strategic Role of the Difluorophenyl Moiety
The introduction of the 2,3-difluorophenyl group is not arbitrary; it is a deliberate design choice rooted in the principles of modern medicinal chemistry.[4]
-
Metabolic Stability: Aromatic hydroxylation is a common metabolic pathway mediated by Cytochrome P450 enzymes. Fluorine atoms, being highly electronegative and forming strong C-F bonds, can block these positions from oxidative metabolism, thereby increasing the compound's half-life in vivo.[16]
-
Enhanced Binding Affinity: The C-F bond is highly polarized. This can lead to favorable interactions—such as dipole-dipole, hydrogen bonding (with the fluorine acting as a weak H-bond acceptor), or orthogonal multipolar interactions—with amino acid residues in a protein's active site, potentially increasing the compound's potency.[5]
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. It also lowers the pKa of nearby acidic or basic groups, which can be used to fine-tune ionization states at physiological pH.[17]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: While specific toxicity data is unavailable, organic nitriles should be handled with care to avoid inhalation, ingestion, and skin contact. Aromatic ketones can be irritants.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a valuable and specialized chemical intermediate. Its physicochemical properties are dictated by the interplay of its difluorinated aromatic ring and the reactive β-ketonitrile system. While detailed experimental data for this specific isomer is sparse, a robust understanding of its chemistry can be derived from established principles and the behavior of its close analogs. Its utility in the synthesis of complex heterocyclic structures, combined with the beneficial properties imparted by the difluoro substitution, makes it a compound of significant interest for researchers and scientists engaged in the fields of organic synthesis and drug discovery.
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